1-Methyl-9H-fluoren-9-one

Descripción general

Descripción

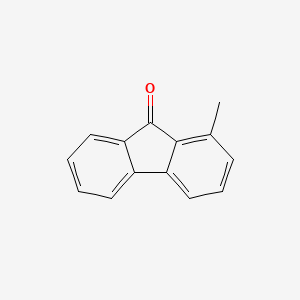

1-Methyl-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O. It is a derivative of fluorenone, characterized by a methyl group attached to the fluorene backbone. This compound is known for its bright yellow crystalline appearance and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the oxidation of 1-methylfluorene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-9H-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 9H-fluoren-9-one exhibit significant antimicrobial properties. For instance, new compounds synthesized from 9-fluorenone showed effectiveness against Staphylococcus aureus and Candida albicans, highlighting their potential in developing novel antimicrobial agents . Structural modifications to the fluorenone framework have been explored to enhance biological activity.

Drug Development

The compound's structure allows it to serve as a scaffold for synthesizing drugs targeting various diseases. Its derivatives have been investigated for their potential in treating conditions such as cancer and bacterial infections. In particular, studies have focused on optimizing the pharmacological profiles of these derivatives through molecular docking and synthesis of new analogs that demonstrate improved efficacy against resistant bacterial strains .

Case Study: Antimicrobial Derivatives

A study synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives from 9H-fluoren-9-one oxime, which were tested for their antimicrobial efficacy. Some derivatives exhibited low inhibitory concentrations against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Materials Science Applications

Self-Assembly and Nanostructures

1-Methyl-9H-fluoren-9-one has been investigated for its ability to self-assemble into ordered structures, making it a candidate for material science applications. The unique properties of the fluorenyl group enable the formation of nanostructures that can be utilized in various applications, including drug delivery systems and sensors.

Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its reactivity allows for the incorporation into larger polymeric structures, which can be tailored for specific applications such as coatings or flexible electronics.

Environmental Applications

Detection of Environmental Contaminants

Research indicates that this compound can be used in analytical chemistry to detect environmental pollutants. Its derivatives have been employed in the development of sensors capable of identifying hazardous substances in soil and water samples .

Case Study: Soil and Water Analysis

In a recent investigation, soil and groundwater samples were analyzed for various contaminants using methods involving fluorenone derivatives. These studies aim to improve detection methods for pollutants, thereby enhancing environmental monitoring efforts .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Effective against bacterial strains; potential for drug development |

| Materials Science | Capable of self-assembly; useful in polymer synthesis |

| Environmental Science | Applicable in detecting environmental contaminants; enhances monitoring techniques |

Mecanismo De Acción

The mechanism of action of 1-Methyl-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of reactive intermediates, which can interact with cellular components and modulate biological processes.

Comparación Con Compuestos Similares

Fluorenone: The parent compound, lacking the methyl group.

1-Methylfluorene: A related compound with a methyl group but lacking the ketone functionality.

9-Fluorenone: Another derivative with different substitution patterns.

Uniqueness: 1-Methyl-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group enhances its reactivity and alters its interaction with other molecules compared to its parent compound, fluorenone.

Actividad Biológica

1-Methyl-9H-fluoren-9-one (CAS No. 5501-37-1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

This compound is characterized by its unique structure, which includes a methyl group at the 1-position of the fluorenone framework. This modification enhances its reactivity and interaction with biological targets compared to its parent compound, fluorenone. The compound acts primarily as an electrophile, capable of forming reactive intermediates that interact with nucleophiles in biological systems, thus modulating various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of fluorenone, it was found that modifications to the structure could enhance activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL | |

| O-Aryl-Carbamoyl-Oxymino Fluorene Derivative | Bacillus anthracis | 100 µg/mL |

The presence of the methyl group was noted to enhance antifungal activity against Candida albicans, indicating that structural modifications can significantly influence biological efficacy .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited IC50 values ranging from 10 to 33 nM, comparable to known chemotherapeutic agents like combretastatin A4 (CA-4) .

Table 2: Antiproliferative Effects in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| MDA-MB-231 | 23 | |

| CA-4 | MCF-7 | 3.9 |

The mechanism underlying its anticancer effects appears to involve the destabilization of microtubules, leading to mitotic catastrophe and apoptosis in treated cells. Flow cytometry analyses confirmed that treatment with this compound resulted in cell cycle arrest at the G2/M phase, further supporting its potential as a microtubule-targeting agent .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the fluorenone structure. These derivatives were tested for their biological activity against multiple bacterial strains and cancer cell lines. The study revealed that certain modifications could significantly enhance both antimicrobial and anticancer activities, suggesting a promising avenue for drug development based on this scaffold .

Propiedades

IUPAC Name |

1-methylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMQQLMTQXTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507181 | |

| Record name | 1-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5501-37-1 | |

| Record name | 1-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.